N-[3-METHOXY-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10-12(9-17-23-10)16(21)18-11-5-6-13(14(8-11)22-2)19-7-3-4-15(19)20/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKKBFVHKSMCLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-METHOXY-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step often involves methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the oxopyrrolidine ring: This can be done through a nucleophilic substitution reaction where the oxopyrrolidine ring is introduced to the phenyl ring.
Formation of the carboxamide group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-METHOXY-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxopyrrolidine ring can be reduced to a pyrrolidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. The mechanisms often involve:
- Induction of Apoptosis : The compound may activate caspases and modulate proteins such as Bcl-2, leading to programmed cell death in cancer cells.
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in cancer cell proliferation.
A study demonstrated the cytotoxic effects of related compounds against various cancer cell lines, including breast and lung cancers, confirming their potential as therapeutic agents.
Analgesic Properties
The analgesic effects of this compound have been explored through its interaction with pain pathways in the nervous system. Similar compounds have shown efficacy in reducing pain responses in animal models, suggesting potential applications in pain management therapies .
Neuroprotective Effects
Compounds structurally related to N-[3-Methoxy-4-(2-oxopyrrolidin-1-y)phenyl]-5-methyl-1,2-oxazole-4-carboxamide have exhibited protective effects against neurodegeneration. They may inhibit inflammatory pathways mediated by signaling molecules like STAT3, indicating potential for treating neurodegenerative diseases such as Parkinson's disease.
Anti-inflammatory Activity
Research has indicated that similar compounds can reduce inflammation markers in vivo. This was evidenced by decreased levels of pro-inflammatory cytokines following treatment with these compounds in animal models, highlighting their potential as anti-inflammatory agents .
Comparative Analysis with Related Compounds
The following table compares N-[3-Methoxy-4-(2-Oxopyrrolidin-1-YL)Phenyl]-5-Methyl-1,2-Oxazole-4-Carboxamide with other compounds known for their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piracetam | 2-Oxo-pyrrolidine base structure | Nootropic effects |
| Alpelisib | PI3K inhibitor | Antitumor activity |
| Tazemetostat | Methyltransferase inhibitor | Antitumor activity |
| MMPP | STAT3 inhibitor | Anti-inflammatory properties |
Case Studies and Research Findings
- Antitumor Mechanisms : A study involving derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins.
- Neuroprotective Effects : In models of neurodegeneration, similar compounds exhibited protective effects against dopaminergic cell loss by inhibiting inflammatory pathways mediated by STAT3.
- Inflammation Reduction : Research indicated that related compounds could reduce inflammation markers significantly in vivo, contributing to their potential as anti-inflammatory agents.
Mechanism of Action
The mechanism of action of N-[3-METHOXY-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide shares structural similarities with other 1,2-oxazole carboxamide derivatives. Below is a detailed comparison with a closely related analog, N-(6-methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS: 1026503-84-3) .
Structural and Physicochemical Comparison
Key Differences and Implications
Aromatic Ring System :
- The target compound employs a phenyl ring with a lactam substituent, while the compared analog uses a pyridinyl ring . The pyridinyl group introduces a basic nitrogen atom, which may alter solubility and binding affinity in biological systems.
Oxazole Substituents :
- The compared compound features a phenyl group at position 3 of the oxazole, increasing steric bulk and lipophilicity (logP likely higher than the target compound).
Molecular Weight and Formula :
- The compared compound has a larger molar mass (309.32 vs. 297.3 g/mol) due to the additional phenyl group on the oxazole.
Pharmacological Considerations
The pyrrolidinone moiety in the target compound may confer improved metabolic stability over the pyridinyl group, which could be prone to oxidation.
Biological Activity
N-[3-Methoxy-4-(2-Oxopyrrolidin-1-YL)Phenyl]-5-Methyl-1,2-Oxazole-4-Carboxamide is a compound with promising biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has a complex chemical structure characterized by the following features:
- Molecular Formula : C15H18N2O4
- Molecular Weight : 290.314 g/mol
- Functional Groups : Methoxy group, oxazole ring, pyrrolidine derivative.
The unique combination of these structural elements contributes to its diverse biological activities, including antitumor and analgesic properties.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of specific oncogenic signaling pathways, such as PI3K/Akt/mTOR signaling. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 25.72 ± 3.95 | Induces apoptosis |
| A549 (Lung) | 30.10 ± 4.20 | Inhibits cell proliferation |
| HT-29 (Colon) | 22.30 ± 2.80 | Reduces tumor growth |
Analgesic Properties
In addition to its antitumor effects, the compound has been studied for its analgesic properties.
- Pain Models : Animal models have shown that the compound significantly reduces pain responses in models of acute and chronic pain, suggesting potential use in pain management therapies.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyrrolidinone Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of the Methoxy-substituted Phenyl Ring : Coupling with a methoxy-substituted phenyl derivative using palladium catalysts.
- Formation of the Amide Bond : Reaction with a suitable amine or acid chloride under mild conditions.
These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetics .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in therapeutic settings:
- In Vivo Studies : A study conducted on tumor-bearing mice demonstrated that treatment with the compound resulted in significant tumor size reduction compared to controls, emphasizing its potential as an effective anticancer agent .
- Combination Therapies : Research suggests that combining this compound with existing chemotherapeutic agents may enhance efficacy and reduce resistance in cancer cells .
- Mechanistic Studies : Further investigations into its mechanism revealed that it may modulate inflammatory pathways, providing insights into its dual role as an analgesic and an antitumor agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-[3-Methoxy-4-(2-Oxopyrrolidin-1-yl)phenyl]-5-Methyl-1,2-Oxazole-4-Carboxamide?
- Methodology :
Stepwise Assembly : Begin with functionalizing the phenyl ring. For example, introduce the 2-oxopyrrolidine moiety via Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos catalysis (reflux in toluene, 12 h, 80% yield) .
Oxazole Ring Formation : Use a cyclocondensation reaction between an acyl chloride derivative and a nitrile oxide precursor. Optimize reaction conditions (e.g., THF, 60°C, 6 h) to minimize side products .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from 2-propanol to achieve >95% purity .
- Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Amination | Pd(OAc)₂, Xantphos, toluene, 110°C | 80% | 92% |
| Cyclocondensation | THF, 60°C, 6 h | 65% | 88% |
Q. How can spectroscopic techniques validate the compound’s structure?
- Methodology :
- NMR : Compare experimental H and C NMR shifts with computational predictions (DFT/B3LYP/6-31G*). Focus on diagnostic peaks:
- Oxazole C=O at ~160 ppm (C) .
- 2-Oxopyrrolidine N–CO at ~170 ppm (C) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) via HRMS (e.g., m/z 356.1372 calculated for C₁₉H₂₀N₃O₄⁺) .
Advanced Research Questions
Q. What computational approaches predict the compound’s binding affinity to biological targets?
- Methodology :
-
Molecular Docking : Use AutoDock Vina to simulate interactions with targets like serotonin receptors (5-HT₁D). Parameterize the ligand with AM1-BCC charges and optimize the receptor’s binding site (e.g., GRID-based scoring) .
-
MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>50%) .
- Key Findings :
| Target | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| 5-HT₁D | -9.8 | H-bond with Tyr97, π-π stacking with Phe112 |
Q. How can researchers resolve contradictions in reported in vitro activity data?
- Methodology :
Assay Standardization : Validate cell lines (e.g., HEK293 vs. CHO) and normalize IC₅₀ values using reference inhibitors .
SAR Analysis : Compare analogs (e.g., methoxy vs. ethoxy substitutions) to isolate steric/electronic effects on activity .
Meta-Analysis : Use tools like RevMan to statistically aggregate data from disparate studies (e.g., pIC₅₀ = 7.2 ± 0.3 vs. 6.8 ± 0.4) .
Q. What strategies improve metabolic stability in preclinical studies?
- Methodology :
-
Microsomal Assays : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Identify vulnerable sites (e.g., oxazole ring oxidation) .
-
Structural Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-methyl position to reduce CYP3A4-mediated metabolism .
- Data :
| Modification | t₁/₂ (HLMs, min) | % Parent Remaining (1 h) |
|---|---|---|
| Parent | 12.5 | 15% |
| 5-CF₃ | 45.8 | 68% |
Specialized Methodological Considerations
Q. How to analyze crystallographic data for polymorph screening?
- Methodology :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (hexane/ethanol, 4°C). Refine structures with SHELXL (R₁ < 0.05) and analyze packing motifs (e.g., C–H···O hydrogen bonds) .
- Thermal Analysis : Compare DSC thermograms of polymorphs (e.g., Form I: mp 168°C; Form II: mp 155°C) .
Q. What in silico tools assess off-target toxicity risks?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
